Cas no 1803561-81-0 (2-Amino-3-phenylbutanamide hydrochloride)

2-Amino-3-phenylbutanamide hydrochloride 化学的及び物理的性質
名前と識別子
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- 2-amino-3-phenylbutanamide hydrochloride
- 2-amino-3-phenylbutanamide;hydrochloride
- Z2182115487
- 2-Amino-3-phenylbutanamide hydrochloride
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- MDL: MFCD28954263
- インチ: 1S/C10H14N2O.ClH/c1-7(9(11)10(12)13)8-5-3-2-4-6-8;/h2-7,9H,11H2,1H3,(H2,12,13);1H
- InChIKey: FQDKHAJNHFWRMR-UHFFFAOYSA-N
- SMILES: Cl.O=C(C(C(C)C1C=CC=CC=1)N)N
計算された属性
- 水素結合ドナー数: 3
- 氢键受体数量: 2
- 重原子数量: 14
- 回転可能化学結合数: 3
- 複雑さ: 176
- トポロジー分子極性表面積: 69.1
2-Amino-3-phenylbutanamide hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-219544-2.5g |
2-amino-3-phenylbutanamide hydrochloride |
1803561-81-0 | 95% | 2.5g |
$1428.0 | 2023-09-16 | |
Enamine | EN300-219544-0.05g |
2-amino-3-phenylbutanamide hydrochloride |
1803561-81-0 | 95% | 0.05g |
$168.0 | 2023-09-16 | |
Enamine | EN300-219544-10.0g |
2-amino-3-phenylbutanamide hydrochloride |
1803561-81-0 | 95% | 10g |
$3131.0 | 2023-05-26 | |
Enamine | EN300-219544-0.1g |
2-amino-3-phenylbutanamide hydrochloride |
1803561-81-0 | 95% | 0.1g |
$252.0 | 2023-09-16 | |
Enamine | EN300-219544-5.0g |
2-amino-3-phenylbutanamide hydrochloride |
1803561-81-0 | 95% | 5g |
$2110.0 | 2023-05-26 | |
1PlusChem | 1P01ALN8-500mg |
2-Amino-3-phenylbutanamide hydrochloride |
1803561-81-0 | 95% | 500mg |
$668.00 | 2025-03-19 | |
A2B Chem LLC | AV73428-100mg |
2-amino-3-phenylbutanamide hydrochloride |
1803561-81-0 | 95% | 100mg |
$301.00 | 2024-04-20 | |
1PlusChem | 1P01ALN8-250mg |
2-Amino-3-phenylbutanamide hydrochloride |
1803561-81-0 | 95% | 250mg |
$437.00 | 2025-03-19 | |
A2B Chem LLC | AV73428-10g |
2-amino-3-phenylbutanamide hydrochloride |
1803561-81-0 | 95% | 10g |
$3331.00 | 2024-04-20 | |
Enamine | EN300-219544-1.0g |
2-amino-3-phenylbutanamide hydrochloride |
1803561-81-0 | 95% | 1g |
$728.0 | 2023-05-26 |
2-Amino-3-phenylbutanamide hydrochloride 関連文献
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Damir A. Popov,John M. Luna,Nicholas M. Orchanian,Ralf Haiges,Courtney A. Downes,Smaranda C. Marinescu Dalton Trans., 2018,47, 17450-17460
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Yu shen Liu,Guofeng Yang,Feng Xie,Chun Zhu,Yingzhou Yu,Xiumei Zhang,Naiyan Lu,Yueke Wang,Guoqing Chen Nanoscale Adv., 2021,3, 2649-2656
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Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
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Kuiwei Qin,Xuefei Lv,Qiaorui Xing,Rui Li,Yulin Deng Anal. Methods, 2016,8, 2584-2591
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7. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
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Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233
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Barun Mandal,Dipankar Das,Arun Prabhu Rameshbabu,Santanu Dhara,Sagar Pal RSC Adv., 2016,6, 19605-19611
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Jun Tian,Kang-Ning Yuan,Wen Liu,Hong-Hong Chang,Xing Li Chem. Commun., 2021,57, 1943-1946
2-Amino-3-phenylbutanamide hydrochlorideに関する追加情報
Introduction to 2-Amino-3-phenylbutanamide hydrochloride (CAS No. 1803561-81-0)
2-Amino-3-phenylbutanamide hydrochloride, identified by its Chemical Abstracts Service (CAS) number 1803561-81-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the amide class of molecules, characterized by its amide functional group (-CONH₂) and a phenyl substituent at the third carbon position of the butanamide backbone. The hydrochloride salt form enhances its solubility and stability, making it a valuable intermediate in synthetic chemistry and potential therapeutic applications.
The structural framework of 2-amino-3-phenylbutanamide hydrochloride consists of a butanamide chain with an amino group at the second carbon and a phenyl ring attached to the third carbon. This specific arrangement introduces unique electronic and steric properties, which are leveraged in various chemical modifications and biological evaluations. The presence of both an amino group and a phenyl ring makes it a versatile scaffold for designing molecules with tailored pharmacological activities.
In recent years, there has been growing interest in amide-based compounds due to their diverse biological activities and potential as drug candidates. 2-Amino-3-phenylbutanamide hydrochloride has been explored in several preclinical studies for its potential role in modulating enzymatic pathways and interacting with biological targets. Its molecular structure suggests possible applications in the development of small-molecule inhibitors, which could be relevant in treating conditions such as inflammation, neurodegenerative diseases, and metabolic disorders.
One of the most compelling aspects of 2-amino-3-phenylbutanamide hydrochloride is its synthetic accessibility. The compound can be readily prepared through established organic synthesis protocols, including nucleophilic substitution reactions and condensation processes. This ease of synthesis allows researchers to modify its structure further, enabling the exploration of analogues with enhanced pharmacokinetic properties or improved target specificity. The hydrochloride salt form also facilitates storage and handling, making it a practical choice for both laboratory-scale experiments and larger-scale production.
Recent advancements in computational chemistry have enabled more precise predictions of the biological behavior of 2-amino-3-phenylbutanamide hydrochloride. Molecular docking studies have shown that this compound can interact with various protein targets, including enzymes and receptors involved in signal transduction pathways. These interactions are critical for understanding its potential therapeutic effects and for designing derivatives with optimized activity profiles. Additionally, quantum mechanical calculations have been employed to elucidate the electronic structure of the molecule, providing insights into its reactivity and stability.
The pharmacological evaluation of 2-amino-3-phenylbutanamide hydrochloride has revealed promising results in several disease models. In vitro studies have demonstrated its ability to inhibit specific enzymes implicated in inflammatory responses, suggesting a potential role in anti-inflammatory therapies. Furthermore, animal models have shown that this compound can modulate neural activity, making it a candidate for investigating treatments against neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. These findings underscore the importance of further clinical research to validate these preclinical observations.
The synthesis and characterization of 2-amino-3-phenylbutanamide hydrochloride also highlight the importance of high-resolution analytical techniques in confirming molecular structure and purity. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography have been instrumental in verifying the identity and conformational properties of this compound. These analytical methods not only ensure the quality of the material but also provide critical data for understanding its interactions with biological systems.
The future prospects for 2-amino-3-phenylbutanamide hydrochloride are vast, particularly as research continues to uncover new therapeutic applications. Its unique structural features make it an attractive candidate for drug discovery programs aimed at developing novel treatments for unmet medical needs. Additionally, collaborations between academic institutions and pharmaceutical companies could accelerate the translation of laboratory findings into clinical trials, bringing this compound closer to realizing its therapeutic potential.
In conclusion, 2-amino-3-phenylbutanamide hydrochloride (CAS No. 1803561-81-0) is a multifaceted compound with significant promise in pharmaceutical research. Its structural characteristics, synthetic accessibility, and biological activities make it a valuable asset for scientists exploring new drug candidates. As advancements in chemical biology and drug design continue to evolve, compounds like 2-amino-3-phenylbutanamide hydrochloride will undoubtedly play a crucial role in shaping the future of medicine.
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